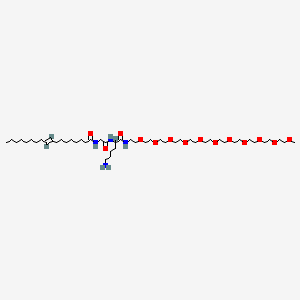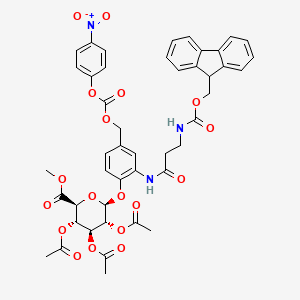
beta-D-glucuronide-pNP-carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-D-glucuronide-pNP-carbonate: is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). These linkers are crucial in targeted cancer therapies, where they facilitate the delivery of cytotoxic drugs directly to cancer cells, minimizing damage to healthy tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-glucuronide-pNP-carbonate involves several steps, typically starting with the preparation of beta-D-glucuronideThe reaction conditions often require the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the carbonate bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems. Quality control measures ensure the compound meets the required specifications for use in ADCs .
Analyse Des Réactions Chimiques
Types of Reactions
Beta-D-glucuronide-pNP-carbonate undergoes several types of chemical reactions, including:
Hydrolysis: The carbonate bond can be cleaved under acidic or basic conditions, releasing the pNP group.
Substitution: The pNP group can be replaced with other functional groups under specific conditions.
Oxidation and Reduction: These reactions can modify the glucuronide moiety, affecting the overall reactivity of the compound
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous solutions with acids or bases.
Substitution: Requires nucleophiles and appropriate solvents.
Oxidation and Reduction: Utilizes oxidizing agents like potassium permanganate or reducing agents like sodium borohydride
Major Products
The major products formed from these reactions include various substituted glucuronides and pNP derivatives, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Beta-D-glucuronide-pNP-carbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Serves as a probe in enzymatic studies, particularly those involving glucuronidases.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of diagnostic reagents and therapeutic agents
Mécanisme D'action
The mechanism of action of beta-D-glucuronide-pNP-carbonate in ADCs involves the cleavage of the carbonate bond by specific enzymes, releasing the cytotoxic drug at the target site. This targeted delivery minimizes systemic toxicity and enhances the therapeutic efficacy of the drug. The molecular targets include cancer cell surface antigens, and the pathways involved are those related to drug internalization and activation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Beta-D-glucuronide-pNP-ether
- Beta-D-glucuronide-pNP-ester
- Beta-D-glucuronide-pNP-amide
Uniqueness
Beta-D-glucuronide-pNP-carbonate is unique due to its cleavable carbonate linkage, which provides a controlled release mechanism for the attached drug. This feature distinguishes it from other linkers that may not offer the same level of precision in drug delivery .
Propriétés
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-[(4-nitrophenoxy)carbonyloxymethyl]phenoxy]oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H43N3O18/c1-24(49)61-38-39(62-25(2)50)41(63-26(3)51)43(66-40(38)42(53)58-4)65-36-18-13-27(22-60-45(55)64-29-16-14-28(15-17-29)48(56)57)21-35(36)47-37(52)19-20-46-44(54)59-23-34-32-11-7-5-9-30(32)31-10-6-8-12-33(31)34/h5-18,21,34,38-41,43H,19-20,22-23H2,1-4H3,(H,46,54)(H,47,52)/t38-,39-,40-,41+,43+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGQNZOORDYDEZ-LELKPENRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)OC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)OC)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H43N3O18 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
913.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
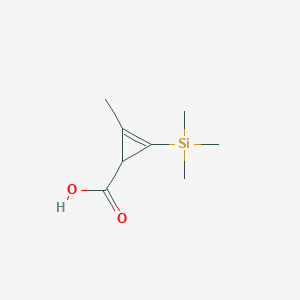
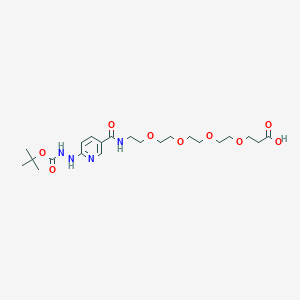
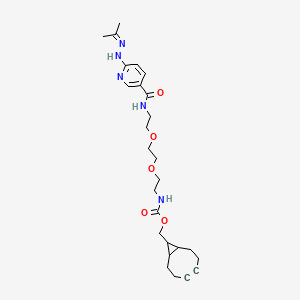
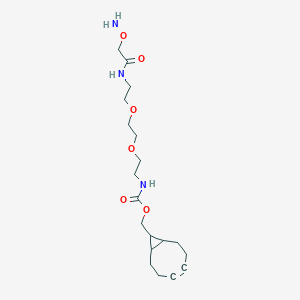
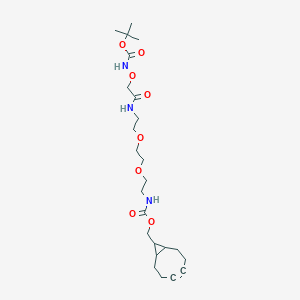
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114820.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
![[(4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114838.png)
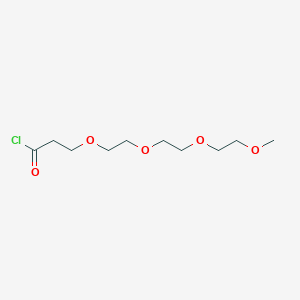

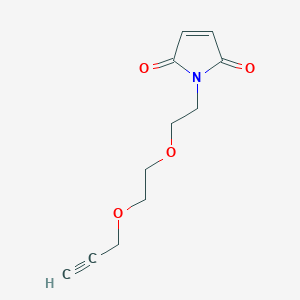
![1-Butanone,4-amino-1-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-](/img/structure/B8114863.png)
